

commercial availability of 6-Bromo-5-iodopyridin-2-amine

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Compound of Interest

Compound Name: **6-Bromo-5-iodopyridin-2-amine**

Cat. No.: **B1445822**

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An In-Depth Technical Guide to **6-Bromo-5-iodopyridin-2-amine** and Its Isomers: Sourcing, Synthesis, and Application in Drug Discovery

This technical guide provides a comprehensive overview of **6-bromo-5-iodopyridin-2-amine** and its closely related, commercially significant isomers for researchers, chemists, and professionals in drug development. While the specific nomenclature "**6-Bromo-5-iodopyridin-2-amine**" is precise, the most prevalently available and documented compound in chemical catalogs and literature is its isomer, 5-Bromo-3-iodopyridin-2-amine. This guide will focus primarily on this key building block, while providing context for the broader class of bromo-iodo-aminopyridines.

Strategic Importance in Medicinal Chemistry

Halogenated pyridines are cornerstone building blocks in modern drug discovery. The strategic placement of multiple, distinct halogen atoms on a pyridine ring, as seen in 5-Bromo-3-iodopyridin-2-amine, offers a powerful tool for medicinal chemists. This "orthogonality" allows for selective, sequential chemical reactions, enabling the construction of complex molecular architectures that are pivotal for developing novel therapeutic agents.^[1]

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the foundation of this compound's utility. The C-I bond is weaker and more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for regioselective functionalization at the 3-position while leaving the more robust C-Br bond at the 5-position

available for subsequent transformations.^[2]^[3] This feature is invaluable for building diverse chemical libraries to probe structure-activity relationships (SAR) in drug candidates.

Commercial Availability and Sourcing

5-Bromo-3-iodopyridin-2-amine is readily available from a variety of chemical suppliers, typically synthesized for research and development purposes. When sourcing this reagent, it is critical to verify the CAS number and IUPAC name to ensure the correct isomer is procured.

Supplier Example	CAS Number	IUPAC Name	Molecular Formula	Purity (Typical)
Thermo Scientific Chemicals	381233-96-1	5-bromo-3-iodopyridin-2-amine	C ₅ H ₄ BrIN ₂	≥97.5% (HPLC) [4]
Various Research Chemical Catalogs	697300-73-5	3-bromo-5-iodopyridin-2-amine	C ₅ H ₄ BrIN ₂	≥97%

Note: Pricing and availability are subject to change. Researchers should consult supplier websites for current information. Purity and analytical data (e.g., NMR, HPLC) should be confirmed with the supplier upon ordering.

Physicochemical Properties and Safety

A thorough understanding of the compound's properties is essential for safe handling, reaction planning, and analytical characterization.

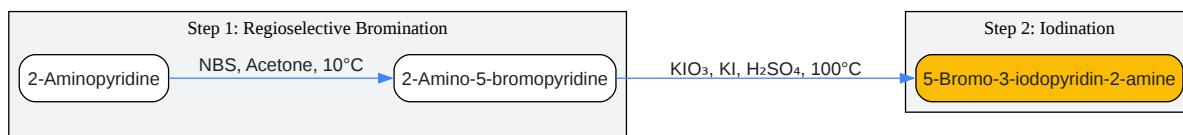
Table 2: Key Physicochemical and Safety Data for Halogenated Aminopyridines

Property	Value (for 3-bromo-5-iodopyridin-2-amine)	Data Source
Molecular Weight	298.91 g/mol	PubChem[5]
Molecular Formula	C ₅ H ₄ BrIN ₂	PubChem[5]
Appearance	Solid (form)	Sigma-Aldrich
Storage	2-8°C, under inert gas, protected from light	MySkinRecipes[6]
GHS Pictogram	PubChem[5]	
Hazard Statements	H302 (Harmful if swallowed), H412 (Harmful to aquatic life with long lasting effects)	PubChem[5]
Precautionary Statements	P264, P270, P273, P301+P317, P330, P501	PubChem[5]

Researchers must always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

A Scalable Synthesis Protocol

The synthesis of 5-bromo-3-iodopyridin-2-amine is typically achieved via a two-step process starting from the readily available 2-aminopyridine. This route is advantageous as it avoids the use of harsh reagents like liquid bromine and provides good control over regioselectivity.[7][8]



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Caption: Scalable two-step synthesis of 5-bromo-3-iodopyridin-2-amine.

Detailed Experimental Protocol[8]

Step 1: Synthesis of 2-Amino-5-bromopyridine

- Reaction Setup: In a flask suitable for the scale, dissolve 2-aminopyridine (1.0 eq.) in acetone. Cool the mixture to 10°C using an ice bath.
- Reagent Addition: Prepare a solution of N-Bromosuccinimide (NBS) (1.05 eq.) in acetone. Add the NBS solution dropwise to the cooled 2-aminopyridine solution over approximately 30-60 minutes, maintaining the internal temperature at 10°C. The use of NBS is critical as it provides a milder, more selective bromination compared to liquid bromine, minimizing the formation of the 2-amino-3,5-dibromopyridine byproduct.[7]
- Reaction and Workup: Stir the mixture for 30 minutes after the addition is complete. Remove the solvent via rotary evaporation.
- Purification: Recrystallize the resulting crude solid from 90% ethanol to yield 2-amino-5-bromopyridine as a yellow solid. A typical yield for this step is approximately 95%. [7]

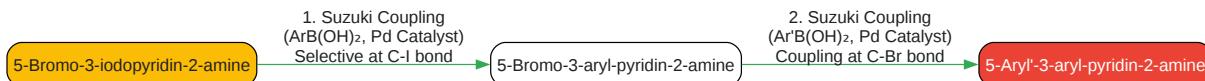
Step 2: Synthesis of 5-Bromo-3-iodopyridin-2-amine

- Reaction Setup: To a solution of 2-amino-5-bromopyridine (1.0 eq.) in 2M sulfuric acid, add potassium iodate (KIO_3) (0.5 eq.) portionwise with stirring. Heat the mixture to 100°C.
- Iodinating Agent Generation: In a separate vessel, prepare a solution of potassium iodide (KI) (0.6 eq.) in water. Add this KI solution dropwise to the hot reaction mixture over 30 minutes. The reaction between KIO_3 and KI in the acidic medium generates iodine in situ, which then acts as the iodinating agent.
- Reaction and Workup: Maintain stirring at 100°C for an additional 1.5 hours. Cool the reaction to room temperature.
- Isolation: Carefully adjust the pH of the solution to ~8 using aqueous ammonia. This will precipitate the product. Cool the mixture to 10°C to maximize precipitation, then collect the solid by filtration.

- Purification: Wash the filter cake with cold water and recrystallize from 85% ethanol to afford the final product, 5-bromo-3-iodopyridin-2-amine. This step typically yields around 74%.^[7]

Application in Cross-Coupling Chemistry

The primary application of this building block is in sequential, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the precise and controlled introduction of different aryl or heteroaryl groups at two distinct positions on the pyridine core.



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Caption: Sequential Suzuki coupling enabled by differential halogen reactivity.

General Protocol for Regioselective Suzuki Coupling[3] [10][11]

- Reaction Setup: To a dry Schlenk flask, add 5-bromo-3-iodopyridin-2-amine (1.0 eq.), the first arylboronic acid ($\text{ArB}(\text{OH})_2$) (1.1-1.2 eq.), and a base such as potassium carbonate (K_2CO_3) or potassium phosphate (K_3PO_4) (2.0 eq.).
- Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- Catalyst Addition: Under a positive flow of argon, add the palladium catalyst, typically tetrakis(triphenylphosphine)palladium(0) [$\text{Pd}(\text{PPh}_3)_4$] (2-5 mol%).
- Solvent and Reaction: Add a degassed solvent system (e.g., 1,4-dioxane and water, 4:1). Heat the mixture to 80-90°C and monitor by TLC or LC-MS until the starting material is consumed. The greater reactivity of the C-I bond ensures the reaction occurs selectively at the 3-position.

- **Workup and Isolation:** After cooling, perform a standard aqueous workup and extract with an organic solvent (e.g., ethyl acetate). Purify the crude product via column chromatography to isolate the 5-bromo-3-aryl-pyridin-2-amine intermediate.
- **Second Coupling:** The isolated intermediate can then be subjected to a second Suzuki coupling reaction, often under more forcing conditions if necessary, with a different arylboronic acid ($\text{Ar}'\text{B}(\text{OH})_2$) to functionalize the 5-position.

This stepwise approach is fundamental to creating the complex, densely functionalized heterocyclic cores found in many modern kinase inhibitors and other targeted therapeutics.^[7]
^[8]

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